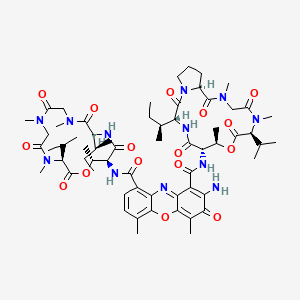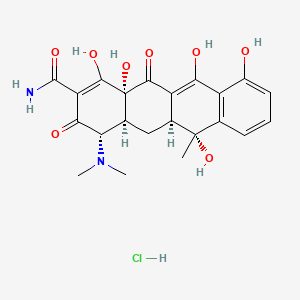
4-(Dimethylamino)-N,N,N-trimethylbenzenaminium iodide
Overview
Description
4-(Dimethylamino)-N,N,N-trimethylbenzenaminium iodide is a quaternary ammonium compound known for its fluorescent properties. It is widely used in various scientific fields due to its ability to interact with biological membranes and its application as a fluorescent dye.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-N,N,N-trimethylbenzenaminium iodide typically involves the quaternization of 4-(dimethylamino)benzenamine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-N,N,N-trimethylbenzenaminium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, and cyanides are employed under mild conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted quaternary ammonium compounds.
Scientific Research Applications
4-(Dimethylamino)-N,N,N-trimethylbenzenaminium iodide is extensively used in scientific research, including:
Chemistry: As a fluorescent probe for studying molecular interactions and dynamics.
Biology: Used in staining and imaging of biological tissues and cells.
Medicine: Employed in diagnostic assays and as a marker in various medical imaging techniques.
Industry: Utilized in the development of sensors and as a component in photonic devices.
Mechanism of Action
The compound exerts its effects primarily through its interaction with biological membranes. It integrates into the lipid bilayer, altering membrane properties and enabling fluorescence-based detection. The molecular targets include membrane proteins and lipids, and the pathways involved often relate to membrane dynamics and transport processes.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine (DMAP): A nucleophilic catalyst used in organic synthesis.
4-(Dimethylamino)benzoic acid: Used in sunscreen formulations and as a pharmaceutical intermediate.
4,5-Bis(dimethylamino)quinoline: Known for its proton sponge properties.
Uniqueness
4-(Dimethylamino)-N,N,N-trimethylbenzenaminium iodide is unique due to its strong fluorescent properties and its ability to integrate into biological membranes, making it highly valuable in imaging and diagnostic applications.
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-trimethylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N2.HI/c1-12(2)10-6-8-11(9-7-10)13(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVPRNNPOAFODV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661267 | |
| Record name | 4-(Dimethylamino)-N,N,N-trimethylanilinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202-17-1 | |
| Record name | 4-(Dimethylamino)-N,N,N-trimethylanilinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Ethyl-2,3,6-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B576312.png)





![(1R,2S,5S,6S,9R,12S,13R)-6,7,13-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-16,18-dien-20-one](/img/structure/B576322.png)


![(3S,4aR,6aS,10aS,10bR)-3-ethyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,9,10b-octahydrobenzo[f]chromen-10-one](/img/structure/B576329.png)


